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Compound of Interest

Compound Name: p-Hydroxyphenyl 2-pyridyl ketone

Cat. No.: B1594143

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, a diaryl ketone, represents a significant scaffold in
medicinal chemistry and materials science. Its structure, incorporating a phenol, a pyridine ring,
and a ketone linker, offers a unique combination of hydrogen bonding capabilities, aromatic
interactions, and coordination potential. This guide provides a comprehensive overview of its
chemical identity, synthesis strategies, physicochemical properties, and potential applications,
with a particular focus on its relevance in drug discovery and development.

Chemical Identity

Identifier Value

IUPAC Name (4-hydroxyphenyl)(pyridin-2-yl)methanone
CAS Number 33077-70-2

Molecular Formula C12HaNO:2

Molecular Weight 199.21 g/mol

Canonical SMILES C1=CC=C(C=C1)C(=0)C2=CC=C(C=C2)O
InChl Key ADNZLHSXIAPURS-UHFFFAOYSA-N

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1594143?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (4-hydroxyphenyl)(pyridin-2-
yl)methanone: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of (4-hydroxyphenyl)(pyridin-2-
yl)methanone are not extensively reported in publicly available literature, its structure lends
itself to several well-established synthetic methodologies for the formation of diaryl ketones.
The following sections outline plausible and logical synthetic strategies, grounded in
fundamental organic chemistry principles. It is important to note that these are generalized
procedures and would require optimization for this specific target molecule.

Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of a sufficiently activated aromatic
ring. In this case, phenol would serve as the nucleophilic aromatic compound and an activated
derivative of picolinic acid (pyridine-2-carboxylic acid) as the acylating agent.

Proposed Reaction Scheme:
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Figure 1: Proposed Friedel-Crafts acylation route.

Causality Behind Experimental Choices:
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The Friedel-Crafts acylation is a direct and often high-yielding method for forming carbon-
carbon bonds between an aromatic ring and a carbonyl group. Phenol is a highly activated
aromatic ring due to the electron-donating nature of the hydroxyl group, which directs
electrophilic substitution to the ortho and para positions. The use of a Lewis acid catalyst, such
as aluminum chloride (AICI3), is crucial for activating the acylating agent (e.g., 2-picolinoyl
chloride) to form a highly electrophilic acylium ion.

However, a key consideration when using phenol in Friedel-Crafts reactions is its potential to
coordinate with the Lewis acid via the hydroxyl group, which can deactivate the catalyst and
complicate the reaction. This often necessitates the use of excess catalyst. An alternative is the
Fries rearrangement, where the phenyl ester of picolinic acid is rearranged to the ketone under
Friedel-Crafts conditions.

Generalized Experimental Protocol (Hypothetical):

e To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in an inert solvent
(e.g., dichloromethane), slowly add 2-picolinoyl chloride.

 Allow the mixture to stir for a short period to form the acylium ion complex.

o Slowly add a solution of phenol in the same solvent to the reaction mixture, maintaining the
low temperature.

 After the addition is complete, allow the reaction to warm to room temperature and stir until
completion (monitored by TLC).

e The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated
hydrochloric acid.

o The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

» The combined organic layers are washed, dried, and the solvent is removed under reduced
pressure.

e The crude product is then purified, typically by column chromatography or recrystallization.

Grignard Reaction
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An alternative strategy involves the nucleophilic addition of a Grignard reagent to a suitable
electrophile. This could be approached in two ways:

» Route A: Reaction of a pyridyl Grignard reagent with a protected 4-hydroxybenzaldehyde.

» Route B: Reaction of a protected 4-hydroxyphenyl Grignard reagent with a pyridine-2-
carboxaldehyde, followed by oxidation.

Proposed Reaction Scheme (Route A):
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Figure 2: Proposed Grignard reaction and subsequent oxidation route.
Causality Behind Experimental Choices:

The Grignard reaction is a powerful tool for C-C bond formation. The acidic proton of the
phenolic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore,
protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) is a critical first
step. The subsequent oxidation of the secondary alcohol intermediate to the ketone is a
standard transformation. Reagents like pyridinium chlorochromate (PCC) or manganese
dioxide (MnO3z) are commonly used for this purpose. The final deprotection step would be
chosen based on the protecting group used.

Generalized Experimental Protocol (Hypothetical):

Protection: Protect the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting
group.

o Grignard Formation: Prepare the 2-pyridylmagnesium bromide by reacting 2-bromopyridine
with magnesium turnings in anhydrous diethyl ether or THF.

» Addition: Add the protected 4-hydroxybenzaldehyde to the freshly prepared Grignard reagent
at low temperature.

o Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and
extract the product.

o Oxidation: Dissolve the crude alcohol in a suitable solvent and treat with an oxidizing agent
until the starting material is consumed.

» Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic
hydrolysis for a MOM ether).

« Purification: Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Note: Experimental data for (4-hydroxyphenyl)(pyridin-2-yl)methanone is not readily available in
the surveyed literature. The following data for a closely related analog, (4-hydroxyphenyl)
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(phenyl)methanone (CAS: 1137-42-4), is provided for estimation purposes.[1]

Estimated Value (for (4-hydroxyphenyl)

Property
(phenyl)methanone)
Melting Point 132-135 °CJ[1]
Boiling Point 260-262 °C at 24 mmHg[1]
Expected to be soluble in polar organic solvents
Solubility like methanol, ethanol, DMSO, and DMF;
sparingly soluble in water.
The phenolic proton is expected to have a pKa
K around 8-10, similar to other phenols. The
pKa

pyridinium conjugate acid is expected to have a

pKa around 5.

Expected Spectroscopic Features:

While experimental spectra for the title compound are not available, the following are expected
characteristic signals based on its structure:

e 'H NMR:
o Aromatic protons of the pyridine ring (typically in the range of & 7.5-8.8 ppm).

o Aromatic protons of the hydroxyphenyl ring, showing an AA'BB' splitting pattern (two
doublets, typically in the range of d 6.8-7.8 ppm).

o Abroad singlet for the phenolic hydroxyl proton (its chemical shift would be concentration
and solvent dependent).

e 13C NMR:
o A carbonyl carbon signal in the range of & 190-200 ppm.

o Signals for the aromatic carbons of both rings. The carbon bearing the hydroxyl group
would be shifted downfield.
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* IR Spectroscopy:
o A strong carbonyl (C=0) stretching band around 1650-1680 cm™—1.
o Abroad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm~1.
o C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm~1).

e Mass Spectrometry:

o A molecular ion peak corresponding to the molecular weight of the compound (199.21
g/mol ).

o Characteristic fragmentation patterns involving the loss of CO and cleavage of the aryl-
ketone bonds.

Potential Applications in Drug Discovery and
Development

The (4-hydroxyphenyl)(pyridin-2-yl) methanone scaffold contains key pharmacophoric features
that suggest its potential as a building block for various therapeutic agents. The pyridine ring
can act as a hydrogen bond acceptor and engage in Tt-stacking interactions, while the phenol
group can serve as both a hydrogen bond donor and acceptor.

Rationale for Potential Biological Activity:

» Kinase Inhibition: The pyridine and pyridinone moieties are prevalent in many kinase
inhibitors, often interacting with the hinge region of the ATP-binding site. The overall shape
and hydrogen bonding potential of (4-hydroxyphenyl)(pyridin-2-yl)methanone make it a
plausible starting point for the design of inhibitors for various kinases.

e Enzyme Inhibition: The benzophenone scaffold is known to be a part of various enzyme
inhibitors. For instance, some hydroxyphenyl ketone derivatives have shown inhibitory
activity against enzymes like 4-hydroxyphenylpyruvate dioxygenase.

» Antimicrobial and Antiviral Activity: Pyridine-containing compounds have a broad spectrum of
biological activities, including antimicrobial and antiviral properties.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Anticancer Properties: The combination of a phenol and a heterocyclic ring is a common
feature in many anticancer agents. These functionalities can interact with various biological
targets involved in cancer progression.

lllustrative Signaling Pathway (Hypothetical Kinase Inhibition):
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Figure 3: A generalized schematic of how a (4-hydroxyphenyl)(pyridin-2-yl)methanone-based
inhibitor might block a receptor tyrosine kinase signaling pathway.

Conclusion

(4-hydroxyphenyl)(pyridin-2-yl)methanone is a molecule with significant untapped potential,
particularly in the realm of medicinal chemistry. While detailed experimental data on its
synthesis and biological activity are currently sparse in the public domain, its structural features
provide a strong rationale for its exploration as a scaffold for the development of novel
therapeutic agents. This guide has outlined plausible synthetic routes and highlighted its
potential as a starting point for the design of enzyme inhibitors, particularly kinase inhibitors.
Further experimental investigation into the synthesis, characterization, and biological
evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

